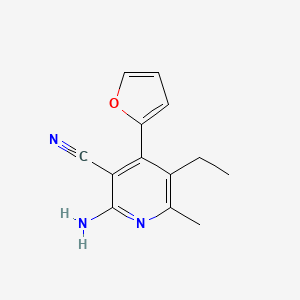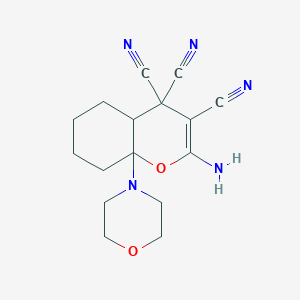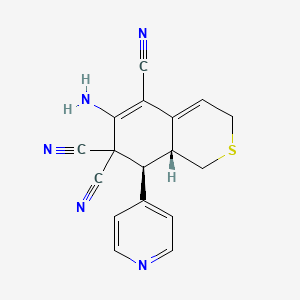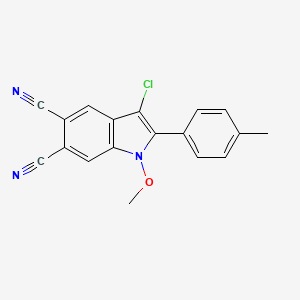![molecular formula C22H21NO5 B14944290 3-[4-(cyclopentyloxy)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid](/img/structure/B14944290.png)
3-[4-(cyclopentyloxy)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(cyclopentyloxy)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(cyclopentyloxy)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves multiple steps. One common approach is to start with the preparation of the isoindole derivative, followed by the introduction of the cyclopentyloxyphenyl group. The final step involves the formation of the propanoic acid moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(cyclopentyloxy)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to convert certain functional groups into more reduced forms.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[4-(cyclopentyloxy)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-[4-(cyclopentyloxy)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Acetamido-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
- 3-Phenyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Uniqueness
3-[4-(cyclopentyloxy)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is unique due to the presence of the cyclopentyloxyphenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H21NO5 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-(4-cyclopentyloxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanoic acid |
InChI |
InChI=1S/C22H21NO5/c24-20(25)13-19(23-21(26)17-7-3-4-8-18(17)22(23)27)14-9-11-16(12-10-14)28-15-5-1-2-6-15/h3-4,7-12,15,19H,1-2,5-6,13H2,(H,24,25) |
InChI Key |
DVLCDOBNADJOKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(CC(=O)O)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Pyrazinecarboxamide, N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-](/img/structure/B14944213.png)



![7-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14944227.png)
![3-[5-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole](/img/structure/B14944233.png)
![2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B14944241.png)
![1-(4-chlorobenzyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14944247.png)
![2-(4-methoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B14944255.png)
![(3Z,3'E)-N,N'-1,5-Pentanediylbis[3-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-2-oxopropanamide]](/img/structure/B14944267.png)
![2-[{[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetyl}(methyl)amino]ethyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B14944273.png)
![1,3-dimethyl-5-[(4-propanoylphenoxy)acetyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14944285.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B14944298.png)
